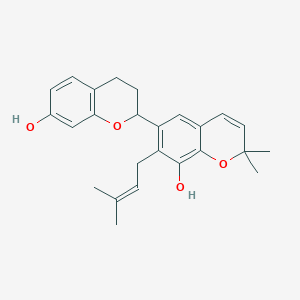

6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol is a natural product found in Broussonetia with data available.

Biological Activity

6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol, a prenylated flavonoid, exhibits a range of biological activities attributed to its unique chromene structure. This compound is characterized by multiple hydroxyl groups and isoprenyl side chains, which contribute to its pharmacological potential. This article explores its biological activity, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C25H28O, and it features a complex structure that enhances its biological interactions. The presence of hydroxyl groups increases its solubility and reactivity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various strains of bacteria.

Case Studies

-

Antibacterial Efficacy : A study evaluated the antimicrobial activity of several flavonoids, including the compound . It was found to have minimum inhibitory concentrations (MIC) ranging from 8 µM to 64 µM against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

The compound demonstrated a bactericidal effect at higher concentrations, showing a reduction in colony-forming units (CFU) after treatment .

Bacterial Strain MIC (µM) Staphylococcus aureus 16 Staphylococcus epidermidis 8 Bacillus megaterium 64 - Biofilm Inhibition : The compound also showed promising results in inhibiting biofilm formation. It was effective at disrupting established biofilms of S. aureus, indicating its potential use in treating biofilm-associated infections .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various in vitro assays. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress-related damage. This property is crucial for developing therapeutic agents aimed at conditions exacerbated by oxidative stress.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines have indicated that while the compound exhibits antimicrobial properties, it also poses some level of toxicity at higher concentrations.

Cytotoxic Effects

A study on HaCaT cells (human keratinocyte cell line) revealed that the compound was non-toxic at lower concentrations (up to 16 µM), but cell viability decreased significantly at concentrations above 32 µM .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 8 | 100 |

| 16 | 95 |

| 32 | 75 |

| 64 | <10 |

These findings suggest that while the compound has therapeutic potential, careful consideration of dosage is necessary to minimize cytotoxic effects.

Properties

IUPAC Name |

6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCBHDIGHKHWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.